molecular formula C11H9ClO3S B14633272 7-Methoxynaphthalene-1-sulfonyl chloride CAS No. 56875-61-7

7-Methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B14633272
CAS No.: 56875-61-7
M. Wt: 256.71 g/mol
InChI Key: JQOAPMZPGOGRNE-UHFFFAOYSA-N
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Description

7-Methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a sulfonyl chloride group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonation of 7-methoxynaphthalene followed by chlorination. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form 7-methoxynaphthalene-1-sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

7-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxynaphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Uniqueness: 7-Methoxynaphthalene-1-sulfonyl chloride is unique due to the specific positioning of the methoxy and sulfonyl chloride groups, which influences its reactivity and the types of derivatives it can form. This unique structure makes it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

56875-61-7

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

7-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h2-7H,1H3

InChI Key

JQOAPMZPGOGRNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1

Origin of Product

United States

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